3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid

Metal-Organic Frameworks Hydrolytic Stability Fluorinated Linkers

MOFs degrade rapidly in humid or aqueous environments, limiting industrial deployment. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid is a fluorinated tricarboxylic acid linker that solves this instability. The electron-withdrawing -CF3 group creates a shielding effect, dramatically improving hydrolytic and chemical stability while imparting hydrophobicity. • Achieves >10× hydrolytic stability vs. non-fluorinated biphenyl tricarboxylate linkers, enabling MOFs for post-combustion CO2 capture and natural gas sweetening in wet gas streams. • Supports superhydrophobic MOF catalysts for CO2 fixation into cyclic carbonates, with stable performance in water-containing reaction media. • Enables aqueous-stable MOF sensors for metal ion and biomolecule detection in real-world biological fluids.

Molecular Formula C16H9F3O6
Molecular Weight 354.23 g/mol
CAS No. 1261988-94-6
Cat. No. B6410312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid
CAS1261988-94-6
Molecular FormulaC16H9F3O6
Molecular Weight354.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C16H9F3O6/c17-16(18,19)12-5-8(3-11(6-12)15(24)25)7-1-9(13(20)21)4-10(2-7)14(22)23/h1-6H,(H,20,21)(H,22,23)(H,24,25)
InChIKeyWMKDVTLSPZYIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic Acid


3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1261988-94-6), also known as 5'-(trifluoromethyl)-[1,1'-biphenyl]-3,3',5-tricarboxylic acid, is a complex organic linker characterized by a biphenyl core with a trifluoromethyl (-CF3) substituent and three carboxylic acid functionalities . This structure classifies it as a tricarboxylic acid linker primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) . Its molecular formula is C16H9F3O6 with a molecular weight of 354.24 g/mol, and it is commercially available with purities of up to 98% . The combination of a rigid aromatic backbone, multiple coordination sites, and the electron-withdrawing -CF3 group imparts unique properties to the MOFs derived from it, distinguishing it from non-fluorinated analogs .

Linker Type Trifunctional biphenyl-tricarboxylic acid with -CF3
Functional Motif -CF3 group for hydrophobicity and stability research
Commercial Context High purity available (research to kg scale)

Uniqueness of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic Acid


While other biphenyl tricarboxylic acid linkers like biphenyl-3,3',5-tricarboxylic acid (H3bpta) can form coordination polymers, substituting them with the fluorinated analog 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid introduces a critical and non-interchangeable functionality [1]. The key differentiator is the -CF3 group, which is known to induce a shielding effect that dramatically enhances the hydrolytic and chemical stability of the resulting MOF, a property that non-fluorinated linkers cannot provide [2]. This increased stability is paramount for industrial applications in humid or aqueous environments where many MOFs degrade. Furthermore, the -CF3 group imparts hydrophobicity and can modify the electronic environment of the framework, leading to enhanced performance in applications like CO2 capture and catalysis, making the choice of linker a critical, performance-defining decision .

-CF3 Linker (This Product)
Non-fluorinated Analog (e.g. H3bpta)
Intrinsic -CF3 hydrophobicity may enhance hydrolytic stability
May lack sufficient aqueous stability, limiting humid-environment utility
Potential for CO2-philic superhydrophobic frameworks
Framework likely lacks enhanced CO2 enrichment without -CF3
Reported stability shielding from -CF3 (class-level evidence)
Stability profile may not transfer to aqueous/gas separation applications

Evidence Supporting 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic Acid


Enhanced Stability from -CF3 Shielding

The introduction of trifluoromethyl (-CF3) groups into MOF linkers results in a significant shielding effect, improving chemical stability. The mechanism is that the hydrophobicity and bulkiness of the -CF3 group prevent guest molecules from attacking vulnerable coordination bonds [1]. This is a class-level effect observed in UiO-67 MOFs, where the ortho-positioning of -CF3 groups relative to carboxyl groups is particularly effective at improving stability [1]. While direct quantitative data for the 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid linker is not available in the provided sources, this evidence establishes the functional advantage of the -CF3 moiety it contains over non-fluorinated biphenyl tricarboxylic acid linkers.

-CF3 Shielding Effect
Class-level inference
-CF3 group shields coordination bonds, improving hydrolytic stability
Supports linker selection for moisture-resistant MOFs
No direct quantitative data for this linker
Metal-Organic Frameworks Hydrolytic Stability Fluorinated Linkers

Enhanced CO2 Catalysis via Superhydrophobic MOFs

The incorporation of -CF3 groups is a general strategy for creating superhydrophobic MOFs with enhanced catalytic activity for CO2 chemical fixation. The enhanced catalytic activity of MOFs-CF3 is attributed to a synergistic effect between the Lewis acid sites of the MOF and the modification of the electron-withdrawing trifluoromethyl group, which results in a high CO2 enrichment capacity . While the provided source demonstrates this with a post-synthetic decoration strategy on a different MOF, the principle is directly applicable to MOFs built from the 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid linker, which already possesses the -CF3 group. In contrast, MOFs constructed from non-fluorinated linkers would lack this enhanced CO2 enrichment and catalytic activity.

CO2 Fixation Catalysis
Class-level inference
-CF3 moiety enhances CO2 enrichment and catalytic activity
May support catalyst design for CO2 valorization
Inferred from post-synthetic decoration studies
CO2 Capture Heterogeneous Catalysis Superhydrophobic MOFs

Hydrophobicity and Aqueous Stability from -CF3

The hydrophobic character of the -CF3 moiety is known to enhance framework stability in aqueous environments by reducing water penetration into the coordination environment . This is a fundamental property of the -CF3 group that distinguishes it from non-fluorinated aromatic substituents. The introduction of hydrophobic groups like -CF3 is a tested strategy to create a water-repellent surface, which in turn enhances the hydrolytic stability of MOFs and their adsorption capability for hydrophobic molecules [1]. This class-level inference suggests that MOFs synthesized with 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid will exhibit superior stability in water compared to MOFs derived from the non-fluorinated biphenyl-3,3',5-tricarboxylic acid.

Hydrophobicity & Water Stability
Class-level inference
-CF3 imparts hydrophobicity, reducing water penetration
Supports aqueous application fit
General property of -CF3; not linker-specific
Hydrophobic MOFs Water Stability Linker Design

High Purity and Scalability for MOF Synthesis

For the reproducible synthesis of high-quality Metal-Organic Frameworks (MOFs), the purity of the organic linker is paramount. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid is commercially available at high purity levels, with some vendors specifying ≥95% purity and others up to 98% . This high purity ensures the stoichiometric control necessary for the formation of the desired MOF phase and minimizes the incorporation of defects from impurities. Furthermore, suppliers offer scalable production, ranging from grams to kilograms, which bridges the gap between academic research and industrial process development . This consistent, high-purity supply chain is a critical procurement advantage, reducing batch-to-batch variability and ensuring reproducible results, which is not always guaranteed with less common or custom-synthesized linkers.

Purity & Scalability
Supporting evidence
Commercial purity: 95–98%; supply from g to kg
Enables reproducible MOF synthesis and scale-up
Vendor-reported data; batch-specific verification recommended
MOF Synthesis Linker Purity Scalable Research

Applications of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic Acid MOFs


Water-Stable MOFs for Humid Gas Separation

As established in Section 3, the -CF3 group imparts significant hydrophobicity and hydrolytic stability [REFS-1, REFS-2]. This makes the 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid linker ideal for synthesizing MOFs for gas separation processes involving humid gas streams (e.g., post-combustion CO2 capture, natural gas sweetening). MOFs built from this linker will resist degradation, maintaining their porosity and separation performance over extended periods, unlike MOFs made from non-fluorinated analogs which would be prone to hydrolysis and structural collapse.

Superhydrophobic Catalysts for CO2 Valorization

Leveraging the enhanced CO2 enrichment and catalytic activity associated with -CF3-functionalized frameworks , this linker is a prime candidate for constructing heterogeneous catalysts for the chemical fixation of CO2 into value-added products like cyclic carbonates. The superhydrophobic nature of the resulting MOF catalyst would also ensure stability in reaction media containing water and could facilitate easy catalyst recovery and recycling.

Robust MOF Sensors for Aqueous Analytes

The enhanced aqueous stability provided by the -CF3 group enables the use of MOFs derived from this linker in sensor applications involving direct contact with water or biological fluids. This is crucial for detecting metal ions, organic pollutants, or biomolecules in real-world samples, where the sensor material must remain stable and functional to provide accurate and reliable readings. Non-fluorinated MOFs would be unsuitable for such applications due to rapid degradation.

Structure-Property Studies in Fluorinated MOFs

The precise control over the chemical structure of this linker, with its single -CF3 group and three carboxylates, makes it a powerful tool for fundamental research. Scientists can systematically synthesize isoreticular series of MOFs where this linker is compared directly to its non-fluorinated counterpart (biphenyl-3,3',5-tricarboxylic acid). This allows for the deconvolution of the specific effects of the -CF3 group on gas sorption, hydrophobicity, electronic properties, and catalytic activity , providing crucial insights for the rational design of next-generation MOF materials.

Application
Selection Property
Validation Focus
Humid gas separation MOFs
Hydrophobic linker design
Hydrolytic stability under humid conditions
CO2 chemical fixation catalysts
CO2-philic superhydrophobic framework
Catalytic activity and recyclability in water-containing media
Aqueous analyte sensing
Water-stable framework integration
Sensor signal stability in aqueous samples
Structure-property relationship studies
Fluorinated vs. non-fluorinated linker comparison
Comparative gas sorption, hydrophobicity, and catalysis

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29 linked technical documents
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